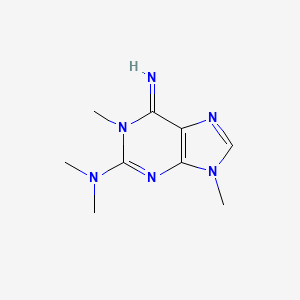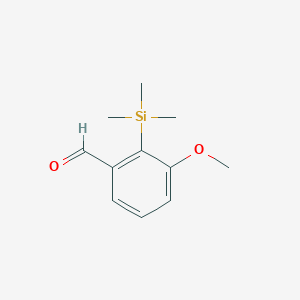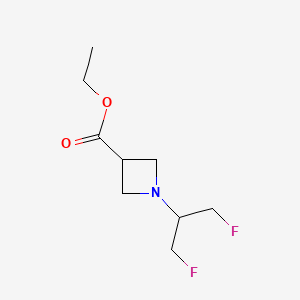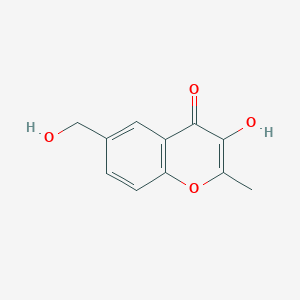![molecular formula C12H10N4 B11894831 6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)
6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-苯基-5H-吡咯并[3,2-d]嘧啶-4-胺是一种属于吡咯并嘧啶类的有机化合物。这类化合物以吡咯环与嘧啶环稠合形成双环结构为特征。
准备方法
合成路线和反应条件: 一种常见的合成方法包括用钯催化的交叉偶联反应将4-碘-6-甲氧基-5-硝基嘧啶与三甲基(三丁基锡乙炔基)硅烷进行偶联,随后构建稠合的吡咯环 .
工业生产方法: 虽然关于6-苯基-5H-吡咯并[3,2-d]嘧啶-4-胺的具体工业生产方法没有得到广泛的记录,但一般方法涉及可扩展的合成路线,以确保高产率和纯度。 在工业环境中,钯催化反应和随后的官能团修饰很常见 .
化学反应分析
反应类型: 6-苯基-5H-吡咯并[3,2-d]嘧啶-4-胺会发生多种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成相应的氧化物。
还原: 还原反应可用于修饰连接到吡咯并[3,2-d]嘧啶核心的官能团。
取代: 该化合物可以发生亲核取代反应,尤其是在胺基上。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括氢化铝锂和硼氢化钠。
取代: 亲核取代反应通常涉及像氢化钠和卤代烃这样的试剂。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生吡咯并[3,2-d]嘧啶氧化物,而取代反应可以引入不同的官能团 .
科学研究应用
6-苯基-5H-吡咯并[3,2-d]嘧啶-4-胺在科学研究中有多种应用:
作用机制
6-苯基-5H-吡咯并[3,2-d]嘧啶-4-胺的作用机制涉及它与特定分子靶标的相互作用,尤其是蛋白激酶。该化合物作为一种 ATP 竞争性抑制剂,与蛋白激酶 B (Akt) 等激酶的活性位点结合。 这种抑制会破坏下游靶标的磷酸化,从而调节参与细胞增殖和存活的细胞信号通路 .
类似化合物:
4-氨基吡咯并[2,3-d]嘧啶: 另一种具有潜在抗结核活性的吡咯并嘧啶衍生物.
N-苯基-7H-吡咯并[2,3-d]嘧啶-4-胺: 一种具有类似结构特征和激酶抑制剂潜力的化合物.
独特性: 6-苯基-5H-吡咯并[3,2-d]嘧啶-4-胺的独特之处在于其特定的取代模式,这增强了它对某些激酶的结合亲和力和选择性。 这使其成为开发针对癌症和其他疾病的靶向疗法的宝贵支架 .
相似化合物的比较
4-Aminopyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with potential antitubercular activity.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A compound with similar structural features and potential as a kinase inhibitor.
Uniqueness: 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for the development of targeted therapies in cancer and other diseases .
属性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10N4/c13-12-11-10(14-7-15-12)6-9(16-11)8-4-2-1-3-5-8/h1-7,16H,(H2,13,14,15) |
InChI 键 |
ZFGNZMZPHLGRNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)


![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)






